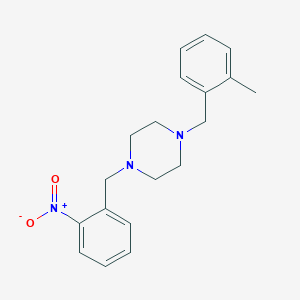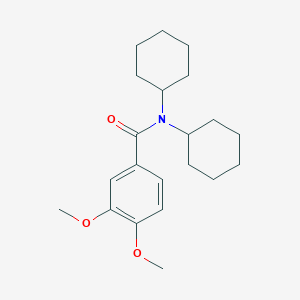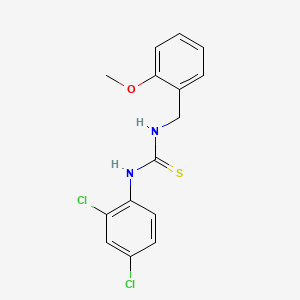
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
科学研究应用
1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine has been used in various scientific research applications. One of the most significant applications is in the field of drug discovery, where this compound has shown potential as a lead compound for the development of new drugs. It has been reported to have activity against various diseases such as cancer, inflammation, and infectious diseases. The compound has also been used in the development of new imaging agents for diagnostic purposes.
作用机制
The mechanism of action of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is not fully understood. However, it has been reported to act on various targets in the body, including enzymes and receptors. The compound has been shown to inhibit the activity of some enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been reported to bind to some receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine have been studied in various in vitro and in vivo models. The compound has been shown to have anti-inflammatory, analgesic, and antitumor effects. It has also been reported to modulate the immune system and have neuroprotective effects. However, further studies are needed to fully understand the effects of this compound on the body.
实验室实验的优点和局限性
One of the advantages of using 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine in lab experiments is its potential as a lead compound for drug discovery. The compound has shown activity against various diseases, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It has been reported to have cytotoxic effects on some cells, which may limit its use in some experiments.
未来方向
There are several future directions for the research on 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine. One direction is the development of new drugs based on this compound. Further studies are needed to fully understand its mechanism of action and identify potential targets for drug development. Another direction is the development of new imaging agents for diagnostic purposes. The compound has shown potential as a contrast agent for magnetic resonance imaging (MRI) and positron emission tomography (PET). Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound on the body, which may lead to the discovery of new therapeutic applications.
Conclusion
In conclusion, 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in drug discovery, diagnostic imaging, and therapeutic applications.
合成方法
The synthesis of 1-(2-methylbenzyl)-4-(2-nitrobenzyl)piperazine has been achieved using different methods. One of the most common methods involves the reaction of 1-(2-methylbenzyl)piperazine with 2-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. Other methods involve the use of different reagents and catalysts, such as palladium on carbon, to achieve the desired product.
属性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-16-6-2-3-7-17(16)14-20-10-12-21(13-11-20)15-18-8-4-5-9-19(18)22(23)24/h2-9H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTQATVFOQBPGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbenzyl)-4-(2-nitrobenzyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)
![2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800620.png)



![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5800652.png)

![N-allyl-2,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5800667.png)
![N-(3,4-dimethylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5800673.png)
![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5800694.png)
